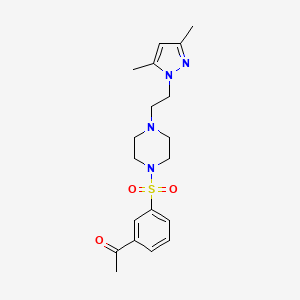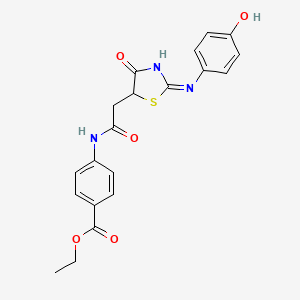![molecular formula C17H21N3O6S2 B2993761 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1019095-16-9](/img/structure/B2993761.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H21N3O6S2 and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamide Applications in Scientific Research
Sulfonamide Inhibitors
Sulfonamides are recognized for their significant role as synthetic bacteriostatic antibiotics used for the therapy of bacterial infections caused by various microorganisms. Beyond their antibacterial application, sulfonamide compounds have found utility across a wide spectrum of scientific research areas, including their use as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent literature reviews and patent analyses reveal that sulfonamides continue to be a fertile ground for drug discovery and development, particularly in the fields of cancer, glaucoma, inflammation, and dandruff treatment (Gulcin & Taslimi, 2018).
Antioxidant Capacity
Sulfonamide derivatives, including those with complex structures similar to the compound , have been investigated for their antioxidant capacities. The ABTS/PP decolorization assay, a common method for evaluating antioxidant capacity, has been used to study the reaction pathways of various antioxidants, including sulfonamide compounds. This research contributes to understanding how sulfonamides and related compounds can act as antioxidants, which is crucial for applications in food preservation, cosmetics, and pharmaceuticals (Ilyasov et al., 2020).
Carbonic Anhydrase Inhibition for Glaucoma Treatment
Sulfonamides have been utilized as carbonic anhydrase inhibitors, a class of drugs that serve as a therapeutic option for managing glaucoma, a significant cause of blindness worldwide. This application highlights the importance of sulfonamides in developing treatments that lower intraocular pressure by affecting bicarbonate formation and aqueous humor secretion (Masini et al., 2013).
Environmental Impact and Antibiotic Resistance
The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, raising concerns about the development of antibiotic-resistant microbial populations. Research into the environmental impact of sulfonamides and their role in promoting antibiotic resistance is crucial for understanding how these compounds affect human health and ecological systems (Baran et al., 2011).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S2/c1-11-17(12(2)20(19-11)14-5-6-27(21,22)9-14)28(23,24)18-8-13-3-4-15-16(7-13)26-10-25-15/h3-4,7,14,18H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEDWVCFXCIDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-acetamidophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993680.png)
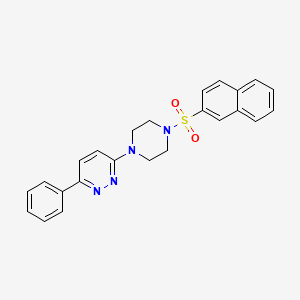
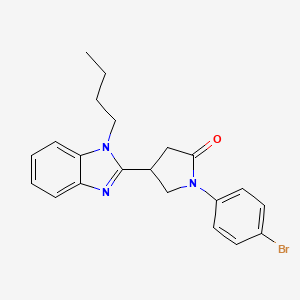

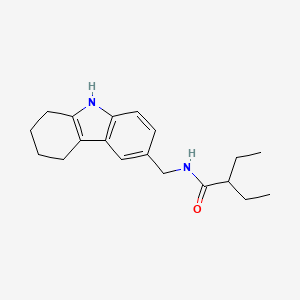
methanone](/img/structure/B2993693.png)

![(E)-2-cyano-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2993695.png)
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2993697.png)
